1-Chloroethyl acetate

説明

The exact mass of the compound 1-Chloroethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloroethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

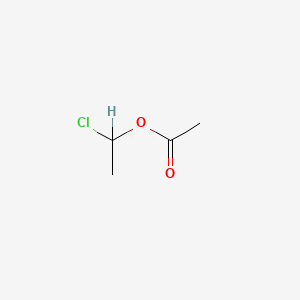

Structure

3D Structure

特性

IUPAC Name |

1-chloroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKKDGMMKSOGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974559 | |

| Record name | 1-Chloroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-58-3 | |

| Record name | Ethanol, 1-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Chloroethyl Acetate (CAS 5912-58-3): Mechanistic Insights and Applications in Prodrug Engineering and Organic Synthesis

Executive Summary

1-Chloroethyl acetate (CAS: 5912-58-3) is a highly reactive α-chloroalkyl ester (acylal) that serves as a cornerstone reagent in modern medicinal chemistry[1]. While it possesses utility as a general chemical intermediate, its most profound impact lies in overcoming pharmacokinetic bottlenecks during drug development. Specifically, it is the premier electrophilic building block for synthesizing "axetil" (1-acetoxyethyl) prodrugs[2] (Link). This technical guide provides an in-depth mechanistic analysis of 1-chloroethyl acetate, detailing its physicochemical properties, reactivity profile, and step-by-step application in prodrug engineering.

Physicochemical Profiling & Molecular Reactivity

To effectively utilize 1-chloroethyl acetate (1-CEA) in synthetic workflows, one must understand its fundamental properties and the structural basis of its reactivity[3].

Table 1: Physicochemical Properties of 1-Chloroethyl Acetate

| Property | Value | Causality / Practical Implication |

| CAS Number | 5912-58-3 | Standard identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₄H₇ClO₂ | Contains both ester and alkyl halide functionalities[4]. |

| Molecular Weight | 122.55 g/mol | Low molecular weight ensures high atom economy in coupling reactions[3]. |

| Density | 1.116 ± 0.06 g/cm³ | Slightly denser than water; dictates phase separation in biphasic extractions[3]. |

| Boiling Point | 120-124 °C (at 760 mmHg) | Moderately volatile; allows for removal of excess reagent via vacuum distillation[3]. |

| Refractive Index | 1.409 | Utilized for rapid purity assessment of the neat liquid prior to synthesis[3]. |

Mechanistic Insight: The Anomeric Effect

The synthetic power of 1-CEA stems from its α-chloro ether/ester motif. The lone pair electrons on the adjacent ester oxygen delocalize into the σ∗ antibonding orbital of the C-Cl bond. This stereoelectronic phenomenon—known as the anomeric effect—significantly lengthens and weakens the carbon-chlorine bond. Consequently, the α-carbon becomes highly electrophilic, making it exceptionally susceptible to nucleophilic attack (via an SN2 mechanism, or SN1 via a stabilized oxocarbenium intermediate) by carboxylate anions.

The "Axetil" Prodrug Engineering Strategy

Many active pharmaceutical ingredients (APIs), such as flurbiprofen[5] (Link) and nitroxoline[6] (Link), contain polar functional groups that limit their oral bioavailability due to poor lipid membrane permeability (BCS Class III/IV characteristics).

By reacting the API with 1-CEA, chemists generate an "axetil" (1-acetoxyethyl) prodrug[2]. This transformation masks the polar carboxylic acid, drastically increasing the molecule's lipophilicity ( logP ) and facilitating passive diffusion across the gastrointestinal epithelium[7].

Bioconversion Causality

Once absorbed into the systemic circulation, the axetil prodrug acts as a self-immolative system. Non-specific esterases in the blood and liver rapidly hydrolyze the terminal acetate group. This yields a highly unstable hemiacetal ester intermediate, which spontaneously collapses to release the active drug, alongside equimolar amounts of acetaldehyde and acetic acid[2].

Fig 1: Esterase-mediated bioconversion pathway of an axetil prodrug into the active therapeutic.

Experimental Methodology: Synthesis of an Axetil Prodrug

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a generic axetil prodrug (e.g., Flurbiprofen axetil[5]) using 1-CEA. This protocol is designed as a self-validating system, incorporating kinetic controls and specific reagent choices based on mechanistic causality.

Protocol: General Synthesis of 1-Acetoxyethyl Esters

Reagents:

-

Active Drug (Carboxylic acid, 1.0 eq)

-

1-Chloroethyl acetate (1.2 - 1.5 eq)[1]

-

Anhydrous Potassium Carbonate ( K2CO3 , 1.5 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Preparation of the Nucleophile: Dissolve the active carboxylic acid drug in anhydrous DMF under an inert atmosphere (Nitrogen/Argon).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the cation without hydrogen-bonding to the carboxylate anion, thereby maximizing the nucleophilicity of the API.

-

-

Base Addition: Add anhydrous K2CO3 or DIPEA to the solution and stir for 15-30 minutes at room temperature.

-

Causality: The base deprotonates the carboxylic acid to form the reactive carboxylate anion. It also serves as a critical acid scavenger for the HCl generated during the subsequent alkylation, preventing the degradation of the acid-sensitive axetil product[2].

-

-

Electrophile Introduction: Dropwise add 1-chloroethyl acetate to the reaction mixture.

-

Causality: Dropwise addition controls the exothermic nature of the alkylation and minimizes homocoupling or unwanted side reactions[5].

-

-

Thermal Activation & Monitoring: Heat the reaction to 40-60 °C. Monitor the reaction via TLC or HPLC.

-

Causality: While the α-carbon is highly reactive, steric hindrance from bulky APIs often requires mild thermal activation to drive the SN2 substitution to completion.

-

-

Quenching and Extraction: Once the API is consumed, quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality: Quenching with water removes the polar DMF and inorganic salts. The highly lipophilic axetil prodrug selectively partitions into the organic phase[6].

-

Fig 2: Standard synthetic workflow for the preparation of axetil prodrugs via SN2 substitution.

Industrial Applications Beyond Prodrugs

Beyond prodrug engineering, 1-CEA is a critical building block in complex organic synthesis. A prime example is its role in the "supply-centered synthesis" of oxathiolane intermediates, which are essential for manufacturing antiretroviral drugs like lamivudine (3TC) and emtricitabine (FTC)[8] (Link). In these pathways, 1-CEA (often generated in situ from vinyl acetate and HCl) acts as a highly efficient carbon electrophile to construct the sulfur-carbon framework of the oxathiolane ring[8].

Safety, Handling, and Stability

As a potent alkylating agent, 1-CEA requires stringent handling protocols[3]:

-

Moisture Sensitivity: 1-CEA is highly hygroscopic. In the presence of water, it rapidly hydrolyzes to form acetic acid, acetaldehyde, and hydrogen chloride gas[4]. It must be stored under an inert atmosphere at 2-8 °C.

-

Toxicity: It is a severe eye and skin irritant (GHS Hazard Statements H315, H319, H335)[3]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

-

National Center for Biotechnology Information (NIH). "1-Chloroethyl acetate | C4H7ClO2 | CID 521865 - PubChem." URL:[Link]

-

Organic Process Research & Development (ACS Publications). "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." URL:[Link]

- Google Patents (CN104649906A). "Preparation method of flurbiprofen axetil.

- Google Patents (US20210363165A1). "Nitroxoline prodrug and use thereof.

- Google Patents (EP2537534A1). "Prodrugs of (1S,9S)-9-[[(1S)-1-carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid and their use in transdermal therapeutic systems.

Sources

- 1. 1-Chloroethyl acetate | C4H7ClO2 | CID 521865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2537534A1 - Prodrugs of (1S,9S)-9-[[(1S)-1-carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid and their use in transdermal therapeutic systems - Google Patents [patents.google.com]

- 3. a-Chloroethyl acetate | 5912-58-3 [chemicalbook.com]

- 4. Buy 1-Chloroethyl acetate | 5912-58-3 [smolecule.com]

- 5. CN104649906A - Preparation method of flurbiprofen axetil - Google Patents [patents.google.com]

- 6. US20210363165A1 - Nitroxoline prodrug and use thereof - Google Patents [patents.google.com]

- 7. KR20210070320A - Nitroxoline prodrugs and uses thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Whitepaper: Precision Synthesis of 1-Chloroethyl Acetate via Pressurized Hydrohalogenation

Executive Summary

As a Senior Application Scientist specializing in scalable synthetic routes, I frequently encounter the engineering and chemical challenges associated with highly reactive halogenated esters. 1-Chloroethyl acetate (CAS 5912-58-3) is a critical bifunctional intermediate, primarily utilized in the synthesis of the oxathiolane core for widely prescribed antiretroviral drugs such as lamivudine (3TC) and emtricitabine (FTC)[1].

The synthesis of 1-chloroethyl acetate via the hydrohalogenation of vinyl acetate is deceptively simple on paper but complex in practice. It requires precise control over gas-liquid phase transfer, rigorous thermal regulation to manage strong exotherms, and strictly anhydrous conditions to prevent product degradation[2]. This whitepaper provides an in-depth, self-validating methodology for synthesizing this compound, detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale: Regioselective Hydrohalogenation

The transformation of vinyl acetate to 1-chloroethyl acetate is governed by a classic Markovnikov electrophilic addition. However, the regioselectivity is entirely dictated by the electronic influence of the adjacent ester moiety.

When anhydrous hydrogen chloride (HCl) is introduced to the system, the alkene undergoes protonation. The resulting intermediate is not a standard secondary carbocation; rather, the neighboring oxygen atom of the acetate group donates electron density through resonance, forming a highly stabilized oxocarbenium ion . This electronic stabilization ensures that the chloride nucleophile attacks exclusively at the 1-position, yielding 1-chloroethyl acetate and preventing the formation of the 2-chloro isomer.

Figure 1: Markovnikov addition mechanism forming 1-chloroethyl acetate.

Thermodynamic and Kinetic Control Parameters

A critical failure point in the scale-up of this process is its profound sensitivity to pressure and temperature[1]. In standard open-vessel systems, the reaction suffers from poor conversion due to the limited solubility of HCl gas in the liquid phase (governed by Henry's Law). By conducting the reaction in a sealed, pressurized vessel, the concentration of dissolved HCl is maximized, driving the equilibrium forward[1].

Furthermore, the addition of HCl to vinyl acetate is highly exothermic. Uncontrolled exotherms lead to the polymerization of vinyl acetate or the thermal degradation of the product[2].

Table 1: Critical Process Parameters (CPPs) for Hydrohalogenation

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |

| Temperature | > 20 °C | -10 °C to 0 °C | Mitigates exothermic degradation and prevents vinyl acetate polymerization[1]. |

| System Pressure | Atmospheric (Open) | Sealed / Pressurized | Overcomes Henry's Law limitations; maximizes HCl liquid-phase concentration[1]. |

| Moisture Content | Ambient humidity | Strictly Anhydrous | Prevents competitive hydrolysis of the product into 1-chloroethanol and acetic acid[3]. |

| Reaction Matrix | Neat | Toluene / DCM | Acts as a heat sink for the exotherm and stabilizes the polar oxocarbenium transition state[2]. |

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes a specific validation check that must be passed before proceeding, ensuring that causality is respected throughout the workflow.

Figure 2: Step-by-step experimental workflow for pressurized hydrohalogenation.

Step 1: System Inertion and Drying

-

Action: Purge a high-pressure Hastelloy or glass-lined reactor with anhydrous nitrogen (N₂) for 15 minutes.

-

Validation: Utilize an in-line moisture probe to verify relative humidity (RH) is < 1%.

-

Causality: 1-Chloroethyl acetate is highly susceptible to nucleophilic attack by water. Moisture will catalyze the hydrolysis of the product into acetic acid and 1-chloroethanol[3].

Step 2: Reagent Charging

-

Action: Charge the reactor with 1.0 equivalent of anhydrous vinyl acetate and 2.0 volumes of anhydrous toluene.

-

Validation: Verify the baseline temperature of the mixture is stable at ambient conditions before initiating cooling.

Step 3: Thermal Regulation

-

Action: Initiate active cooling using a jacketed chiller system to bring the internal reaction temperature to -5 °C.

-

Validation: The internal Resistance Temperature Detector (RTD) must read a stable -5 °C (± 1 °C) for at least 5 minutes.

-

Causality: The subsequent addition of HCl is highly exothermic. Pre-cooling establishes a thermal buffer, preventing the reaction from breaching 0 °C, which would otherwise trigger the polymerization of vinyl acetate[1].

Step 4: Pressurized Hydrohalogenation

-

Action: Introduce anhydrous HCl gas via a subsurface sparger. Seal the reactor to maintain an internal pressure of approximately 2 to 3 bar.

-

Validation: The pressure gauge must stabilize at the target pressure, indicating that the liquid phase is saturated with HCl.

-

Causality: Open-vessel systems fail to retain sufficient HCl concentration. Pressurizing the system forces the gas into the liquid phase, drastically accelerating the reaction kinetics[1].

Step 5: In-Line Reaction Monitoring

-

Action: Monitor the reaction conversion continuously using in-situ pressurized NMR or by drawing micro-aliquots into a quenched basic buffer for GC-MS analysis.

-

Validation: The reaction is deemed complete when the characteristic vinyl protons of vinyl acetate (δ 4.5–5.0 ppm) completely disappear from the NMR spectrum[1].

Step 6: Workup and Isolation

-

Action: Vent the excess HCl gas safely through a caustic scrubber (NaOH). Purge the solution with N₂ to remove residual dissolved HCl. Isolate the 1-chloroethyl acetate via fractional distillation.

-

Validation: Collect the main fraction boiling at 120–124 °C (at standard atmospheric pressure)[3]. Verify purity via ¹H-NMR (expecting a distinct doublet for the methyl group adjacent to the chlorine and a quartet for the methine proton).

References

1.[1] Title: Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation Source: Organic Process Research & Development - ACS Publications URL: 1

2.[3] Title: Buy 1-Chloroethyl acetate | 5912-58-3 Source: Smolecule URL: 3

3.[2] Title: A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine Source: Organic Process Research & Development - ACS Publications URL: 2

Sources

1-Chloroethyl Acetate: Comprehensive Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary

1-Chloroethyl acetate is a highly versatile bifunctional organic intermediate characterized by both an ester moiety and a reactive α-chloro substitution. This unique structural motif makes it an indispensable electrophile in organic synthesis, particularly in the development of acyloxyalkyl ester prodrugs and as a derivatization target in analytical chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and critical applications in modern drug development.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-chloroethyl acetate is critical for predicting its reactivity and handling requirements. The molecule (Molecular Formula: C4H7ClO2) features a molecular weight of 122.55 g/mol [1]. The presence of the electron-withdrawing chlorine atom adjacent to the ether-like oxygen of the ester group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Table 1: Key Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 1-Chloroethyl acetate |

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol |

| CAS Number | 5912-58-3 |

| SMILES String | CC(OC(=O)C)Cl |

| InChIKey | CGKKDGMMKSOGLM-UHFFFAOYSA-N |

| Critical Temperature (Tc) | 640.84 K (Calculated) |

(Data synthesized from standardized chemical repositories[1])

Mechanistic Synthesis and Process Optimization

While 1-chloroethyl acetate can be synthesized via the hydrochlorination of vinyl acetate—a process highly sensitive to temperature and HCl gas concentration[2]—the most controlled and widely adopted laboratory protocol involves the Lewis acid-catalyzed addition of acetyl chloride to acetaldehyde[3].

Causality of Reaction Conditions: The use of anhydrous zinc chloride (ZnCl2) is non-negotiable; it acts as a Lewis acid to coordinate with the carbonyl oxygen of acetaldehyde. This complexation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the chloride ion from acetyl chloride. Concurrently, the oxygen attacks the acyl group, yielding the target compound. Strict temperature control (0 °C during addition) is required to suppress the volatilization of acetaldehyde (bp 20.2 °C) and manage the exothermic nature of the bond-forming step.

ZnCl2-catalyzed synthesis workflow of 1-chloroethyl acetate from acetaldehyde and acetyl chloride.

Protocol 1: ZnCl2-Catalyzed Synthesis of 1-Chloroethyl Acetate

Self-Validating System: This protocol incorporates built-in checkpoints to ensure process integrity.

-

Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to maintain anhydrous conditions.

-

Reagent Loading: Dissolve freshly distilled acetaldehyde (1.0 eq) and anhydrous zinc chloride (0.1 eq) in anhydrous dichloromethane (DCM)[3]. Checkpoint: Fresh distillation of acetaldehyde prevents the introduction of paraldehyde polymers, which severely depress yields.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Add acetyl chloride (1.0 eq) dropwise over 15 minutes to manage the exotherm.

-

Reaction Propagation: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours[3]. Checkpoint: Monitor conversion via GC-FID; the disappearance of the acetyl chloride peak indicates reaction completion.

-

Quenching & Workup: Quench the reaction with distilled water. Separate the organic layer, wash with saturated NaHCO3, and dry over anhydrous Na2SO4. Checkpoint: Ensure the aqueous wash reaches pH ~7 to confirm complete removal of the Lewis acid and residual HCl.

-

Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield the pure product.

Applications in Drug Development: Acyloxyalkyl Prodrugs

In medicinal chemistry, 1-chloroethyl acetate is a privileged reagent for synthesizing acyloxyalkyl ester prodrugs. Many active pharmaceutical ingredients (APIs), such as nitroxoline[3] and lifitegrast[4], suffer from poor oral bioavailability, low lipophilicity, or rapid first-pass metabolism.

By reacting the API's carboxylic acid or amine group with 1-chloroethyl acetate, chemists mask the polar functional group. The α-chloro ether equivalent undergoes facile SN2 displacement. Once administered, the prodrug relies on endogenous esterases to cleave the acetate group. This enzymatic cleavage generates a highly unstable hemiacetal intermediate that spontaneously decomposes, releasing the active drug alongside benign byproducts (acetaldehyde and acetic acid).

Enzymatic cleavage pathway of 1-chloroethyl acetate-derived prodrugs releasing the active drug.

Analytical Derivatization Methodology

Beyond its use as a synthetic building block, 1-chloroethyl acetate is the target product in the analytical derivatization of 1-chloroethanol. 1-Chloroethanol is a volatile, polar, and low-molecular-weight compound often monitored as a potential genotoxic impurity in drug manufacturing. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-chloroethanol yields poor peak shapes and low sensitivity. Acylation with acetic anhydride converts it into 1-chloroethyl acetate, drastically improving chromatographic resolution and volatility[5].

Table 2: Expected GC-MS Quantitative Performance for Acylated 1-Chloroethanol

| Parameter | Expected Value |

| Limit of Detection (LOD) | 10 - 20 µg/kg (ppb) |

| Limit of Quantification (LOQ) | 30 - 60 µg/kg (ppb) |

| Linearity (r²) | > 0.99 |

| Recovery | 80 - 115% |

| Precision (RSD) | < 15% |

(Data derived from standardized derivatization performance metrics[5])

Protocol 2: Acylation of 1-Chloroethanol for GC-MS Analysis

Self-Validating System: This protocol utilizes basic quenching to prevent column degradation.

-

Sample Preparation: Extract the target analyte (1-chloroethanol) into an anhydrous organic solvent (e.g., ethyl acetate)[5].

-

Reagent Addition: To the dried extract in a GC vial, add 200 µL of pyridine and 100 µL of acetic anhydride[5]. Causality: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Incubation: Cap the vial and heat at 60 °C for 1 hour to drive the acylation to completion[5].

-

Quenching: Cool to room temperature, add 1 mL of water, and vortex to hydrolyze excess acetic anhydride[5].

-

Extraction: Extract the 1-chloroethyl acetate derivative with 2 x 1 mL of organic solvent[5].

-

Neutralization: Wash the combined organic layers with 1 mL of saturated sodium bicarbonate[5]. Checkpoint: The cessation of CO2 evolution (bubbling) confirms the complete neutralization of residual acetic acid, which would otherwise degrade the GC column.

-

Drying & Analysis: Dry over anhydrous sodium sulfate, transfer to a clean vial, and inject into the GC-MS[5]. Checkpoint: Inject a blank derivatization sample to ensure no co-eluting artifact peaks originate from the pyridine/acetic anhydride reagents.

References

- Google Patents (US20210363165A1)

-

ACS Publications (Organic Process Research & Development) - Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation URL:[Link]

- Google Patents (US10875845B2)

Sources

- 1. Buy 1-Chloroethyl acetate | 5912-58-3 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20210363165A1 - Nitroxoline prodrug and use thereof - Google Patents [patents.google.com]

- 4. US10875845B2 - Compounds and methods for the treatment of ocular disorders - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

The Discovery, Synthesis, and Mechanistic Evolution of 1-Chloroethyl Acetate

Executive Summary

As a Senior Application Scientist specializing in synthetic methodologies and prodrug development, I frequently rely on highly reactive electrophilic intermediates to construct complex molecular architectures. 1-Chloroethyl acetate (CAS 5912-58-3) is one such indispensable reagent. Characterized as a colorless liquid with a boiling point of 120–124°C, this compound serves as the primary building block for introducing the 1-acetoxyethyl (axetil) moiety into pharmaceutical APIs[1]. This whitepaper explores the historical discovery, mechanistic pathways, and optimized experimental protocols for synthesizing 1-chloroethyl acetate, providing a self-validating framework for researchers and drug development professionals.

Historical Context and Discovery

The synthesis of 1-chloroethyl acetate was initially observed not as a primary synthetic goal, but as a fascinating byproduct in complex Lewis acid-catalyzed reactions. During early mechanistic studies of the Baddeley reaction—an aliphatic Friedel-Crafts-type transformation of decalin—researchers observed the unexpected formation of 1-chloroethyl acetate[2].

When decalin was treated with aluminum trichloride and acetyl chloride, hydride abstraction led to the formation of acetaldehyde in situ. This transient acetaldehyde subsequently reacted with excess acetyl chloride to yield 1-chloroethyl acetate[2]. This serendipitous discovery highlighted a critical synthetic pathway: the Lewis acid-mediated condensation of aldehydes with acyl chlorides. Over time, this byproduct pathway was optimized into a deliberate, high-yield synthetic route, driven by the pharmaceutical industry's demand for axetil-based prodrugs[3].

Mechanistic Pathways & Synthetic Logic

To achieve high purity and yield, understanding the causality behind the reaction conditions is paramount. Two primary methodologies dominate the laboratory and industrial synthesis of 1-chloroethyl acetate.

Pathway A: Zinc Chloride-Catalyzed Condensation

The most reliable laboratory-scale method involves the neat reaction of acetaldehyde and acetyl chloride, mediated by substoichiometric amounts of anhydrous zinc chloride ( ZnCl2 )[4].

-

Causality of Reagent Choice: ZnCl2 is selected over stronger Lewis acids (like AlCl3 ) because it provides sufficient electrophilic activation of acetyl chloride without triggering aggressive polymerization of acetaldehyde.

-

Mechanism: The Lewis acid coordinates to the carbonyl oxygen of acetyl chloride, generating a highly reactive acylium ion equivalent. Acetaldehyde acts as a nucleophile, attacking the acylium species to form a transient oxonium intermediate. This intermediate is rapidly trapped by the liberated chloride ion, collapsing into the stable 1-chloroethyl acetate product[2].

Mechanism of 1-chloroethyl acetate synthesis via Lewis acid catalysis.

Pathway B: Hydrochlorination of Vinyl Acetate

An alternative, highly atom-economical route involves the direct addition of hydrogen chloride (HCl) gas to vinyl acetate[5].

-

Causality of Reagent Choice: This route leverages fundamental Markovnikov addition. The electron-rich π -bond of vinyl acetate is protonated by HCl, forming a resonance-stabilized carbocation adjacent to the ester oxygen.

-

Process Dynamics: Studies utilizing pressurized NMR tubes have revealed that this reaction is exquisitely sensitive to both gas concentration and temperature[5]. Because the reaction is highly exothermic, failure to control the temperature leads to gas expansion, reduced HCl solubility, and diminished yields. Conducting the reaction in a sealed, pressurized reactor ensures that the HCl remains dissolved, driving the equilibrium toward the product[5].

Workflow for the hydrochlorination of vinyl acetate in a pressurized reactor.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring temperature and pressure, the operator can confirm the mechanistic progression in real-time.

Protocol 1: Zinc Chloride-Catalyzed Condensation[4]

Objective: Synthesize 1-chloroethyl acetate via aldehyde-acyl chloride condensation.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

-

Reagent Loading: Charge the flask with anhydrous zinc chloride (0.05 equivalents) and acetyl chloride (1.0 equivalent). Cool the mixture to 0°C using an ice-water bath.

-

Addition: Place freshly distilled acetaldehyde (1.05 equivalents) in the dropping funnel. Add the acetaldehyde dropwise over 30 minutes. Validation check: A mild exotherm should be observed. Maintain the internal temperature below 5°C to prevent acetaldehyde volatilization.

-

Reaction: Remove the ice bath and allow the neat mixture to stir at room temperature for 2 hours.

-

Purification: Distill the crude mixture directly under reduced pressure. Collect the fraction boiling at 32–34°C / 57 mmHg to obtain pure 1-chloroethyl acetate as a colorless liquid.

Protocol 2: Pressurized Hydrochlorination[5]

Objective: Synthesize 1-chloroethyl acetate via direct addition of HCl to vinyl acetate.

-

Preparation: Utilize a specialized pressure-rated reactor (e.g., a Hastelloy autoclave) equipped with a cooling jacket and a gas dispersion frit.

-

Substrate Loading: Charge the reactor with vinyl acetate and a non-reactive solvent (e.g., toluene) if dilution is required to manage the exotherm.

-

Cooling: Circulate coolant to drop the internal temperature to -10°C.

-

Gas Introduction: Introduce anhydrous HCl gas at a controlled rate, maintaining a constant overpressure (e.g., 2–3 bar). Validation check: The system must exhibit a sharp temperature spike upon gas dissolution and reaction. Modulate the HCl feed rate to keep the internal temperature below 0°C.

-

Completion & Isolation: Once gas uptake ceases, vent the excess HCl through a scrubber system. The product can be used directly in solution for subsequent coupling reactions or isolated via fractional distillation.

Quantitative Data & Comparative Analysis

When selecting a synthetic route, application scientists must weigh atom economy against operational complexity. Table 1 summarizes the operational metrics of the discussed methodologies.

| Metric | Pathway A: ZnCl₂ Condensation | Pathway B: Pressurized Hydrochlorination |

| Primary Reagents | Acetaldehyde, Acetyl Chloride | Vinyl Acetate, HCl Gas |

| Catalyst Required | Yes (Anhydrous ZnCl2 ) | No |

| Atom Economy | High (100% theoretical) | High (100% theoretical) |

| Operational Complexity | Low (Standard glassware) | High (Requires pressure vessels) |

| Exotherm Risk | Moderate | Severe |

| Typical Yield | 70–80%[4] | >90% (under optimized pressure)[5] |

| Primary Byproducts | Unreacted starting materials | 1,2-dichloroethyl acetate (traces) |

Table 1: Comparative analysis of 1-chloroethyl acetate synthesis methodologies.

Applications in Drug Development

The primary utility of 1-chloroethyl acetate lies in its role as an electrophilic precursor. The highly reactive α -chloro ether motif makes it an ideal substrate for nucleophilic substitution.

Prodrug Synthesis (The Axetil Group)

In drug development, poor aqueous solubility or low oral bioavailability often halts a promising API. Converting the API into a prodrug using 1-chloroethyl acetate is a proven strategy. The compound reacts with carboxylic acids or phenols on the parent drug to form a 1-acetoxyethyl ester or ether[3]. For example, in the development of nitroxoline prodrugs , 1-chloroethyl acetate is reacted with the parent compound to improve its pharmacokinetic parameters, such as biological half-life and blood concentration, thereby reducing the required administration frequency[3]. Similarly, it is the fundamental reagent used to synthesize cefuroxime axetil , a widely prescribed oral cephalosporin antibiotic.

Radical Chemistry Precursors

Beyond pharmaceuticals, 1-chloroethyl acetate is utilized to generate O,S-acetal xanthates. By treating the crude 1-chloroethyl acetate with potassium O-ethyl xanthate, researchers can cleanly furnish radical precursors. These precursors undergo highly efficient intermolecular radical additions to unactivated olefins, enabling the convergent synthesis of complex dienes and d-lactones[4].

Conclusion

The synthesis of 1-chloroethyl acetate perfectly illustrates the evolution of chemical methodology—from an unexpected Baddeley reaction byproduct to a rigorously controlled, industrially vital intermediate. Whether utilizing the Lewis acid-catalyzed condensation of acetaldehyde or the pressurized hydrochlorination of vinyl acetate, mastering the thermodynamic and kinetic sensitivities of these reactions is essential. For the application scientist, 1-chloroethyl acetate remains a cornerstone reagent, bridging the gap between raw chemical feedstocks and advanced, bioavailable therapeutics.

References

- Smolecule. Buy 1-Chloroethyl acetate | 5912-58-3 - Smolecule: Synthesis Methods.

- Organic Process Research & Development - ACS Publications. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation.

- Thieme Connect. Radicals from Aldehydes: A Convergent Access to Dienes and d-Lactones.

- ACS Publications. C–H Functionalization of sp3 Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin.

- Google Patents. US20210363165A1 - Nitroxoline prodrug and use thereof.

Sources

Thermodynamic properties of 1-Chloroethyl acetate

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloroethyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl acetate is a reactive chemical intermediate whose thermodynamic properties are critical for ensuring the safety, efficiency, and scalability of its applications in synthetic chemistry and pharmaceutical development. This technical guide provides a comprehensive examination of its key thermodynamic parameters, including vapor pressure, enthalpy of vaporization, and heat capacity. Grounded in the principles of chemical thermodynamics and process safety, this document details both standard experimental methodologies and robust computational prediction workflows. By elucidating the causality behind experimental design and providing self-validating protocols, this guide serves as an essential resource for professionals requiring accurate thermodynamic data for process modeling, reaction hazard analysis, and optimization of synthetic routes involving 1-Chloroethyl acetate.

Introduction: The Imperative for Thermodynamic Characterization

In the landscape of modern drug development and fine chemical synthesis, process safety and efficiency are paramount. 1-Chloroethyl acetate (C₄H₇ClO₂) serves as a versatile, yet reactive, building block.[1] Its utility is matched by the necessity of understanding its physical behavior under various process conditions. A failure to accurately characterize its thermodynamic properties can lead to suboptimal reaction yields, difficult purifications, and, most critically, uncontrolled exothermic events.

This guide moves beyond a simple tabulation of data. It provides the foundational knowledge and practical methodologies required to either verify existing data or generate new, high-quality thermodynamic parameters for 1-Chloroethyl acetate. The focus is on the "why" behind the "how"—equipping the scientist with the expertise to make informed decisions in process design and scale-up.

Core Physicochemical and Thermodynamic Data

A curated summary of the most critical thermodynamic and physical properties of 1-Chloroethyl acetate is presented below. It is important to note that while some physical constants are well-documented, comprehensive experimental data on properties like heat capacity are not widely available in the literature. Much of the available data relies on computational estimation methods, such as the Joback method.[2]

Table 1: Summary of Thermodynamic and Physical Properties of 1-Chloroethyl Acetate

| Property | Value | Units | Method / Source |

| Molecular Formula | C₄H₇ClO₂ | - | PubChem[1] |

| Molecular Weight | 122.55 | g/mol | PubChem[1] |

| Boiling Point | 120-124 | °C | Smolecule (Reported)[2] |

| Density | 1.3 ± 0.1 | g/cm³ | Chemsrc (Predicted)[3] |

| Vapor Pressure @ 25°C | 0.85 | mmHg | Smolecule (Reported)[2] |

| Flash Point | 50.6 ± 24.6 | °C | Chemsrc (Predicted)[3] |

| Enthalpy of Vaporization (ΔvapH°) | 42.04 | kJ/mol | Smolecule (Calculated)[2] |

| Enthalpy of Formation (Gas, ΔfH°) | -407.45 | kJ/mol | Smolecule (Calculated)[2] |

| Gibbs Free Energy of Formation (ΔfG°) | -277.42 | kJ/mol | Smolecule (Calculated)[2] |

| Enthalpy of Fusion (ΔfusH°) | 13.77 | kJ/mol | Smolecule (Calculated)[2] |

| Critical Temperature (Tc) | 640.84 | K | Smolecule (Calculated)[2] |

| Critical Volume (Vc) | 0.376 | m³/kmol | Smolecule (Calculated)[2] |

Disclaimer: Many values, particularly those related to formation and critical properties, are derived from computational models. For safety-critical process design, experimental verification is strongly advised.

Experimental Determination of Key Thermodynamic Properties

The cornerstone of process safety and design is high-quality, experimentally-derived data. This section details the standard, self-validating protocols for measuring the most crucial thermodynamic properties.

Vapor Pressure and Enthalpy of Vaporization

Expertise & Causality: Vapor pressure is the single most important property for designing distillation and vacuum operations. It also dictates the potential concentration of the substance in the headspace of a reactor, which is critical for flammability and toxicity assessments. The enthalpy of vaporization (ΔvapH), the energy required for the liquid-to-gas phase change, can be directly derived from vapor pressure data using the Clausius-Clapeyron equation. This provides an internal validation of the data's thermodynamic consistency. A static method is often preferred for its accuracy over a wide pressure range.[4]

Experimental Protocol: The Static Method

The static method involves introducing a pure, degassed sample into an evacuated, temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.[4]

Caption: A self-validating workflow for determining vapor pressure and enthalpy of vaporization.

Step-by-Step Methodology:

-

Sample Preparation: Purify 1-Chloroethyl acetate via distillation to a minimum purity of 99.5%, verified by GC-MS.

-

Degassing: Place the sample in the measurement cell. Freeze the sample with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved atmospheric gases, which would otherwise contribute to the total pressure and yield erroneously high results.

-

Measurement: Place the sealed cell in a thermostat with high temperature stability (±0.01 K). Allow the system to reach thermal equilibrium (typically 30-60 minutes).

-

Data Acquisition: Record the temperature and the corresponding vapor pressure from a calibrated, high-accuracy pressure transducer.

-

Iterative Process: Increase the thermostat temperature in controlled increments (e.g., 5 K) across the desired range and repeat the equilibration and measurement steps.

-

Data Analysis & Validation: Plot the natural logarithm of the pressure (ln P) against the inverse of the absolute temperature (1/T). The data should yield a straight line, confirming the thermodynamic consistency of the measurements. The slope of this line is equal to -ΔvapH/R (where R is the ideal gas constant), allowing for a direct calculation of the enthalpy of vaporization.

Liquid Heat Capacity (Cp,L)

Expertise & Causality: Liquid heat capacity is a non-negotiable parameter for any thermal hazard analysis. It quantifies the amount of energy a substance can absorb for a given temperature rise (Q = mcΔT).[5] This is fundamental to calculating the adiabatic temperature rise during a potential runaway reaction. Differential Scanning Calorimetry (DSC) is the industry-standard technique due to its high accuracy, small sample requirement, and wide temperature range.[6]

Experimental Protocol: Three-Step DSC Method

This protocol is inherently self-validating as it uses a known standard (sapphire) to calibrate the heat flow, ensuring the accuracy of the measurement on the unknown sample.

Caption: The three-step DSC method for accurate liquid heat capacity determination.

Step-by-Step Methodology:

-

Pan Preparation: Use hermetically sealed aluminum pans to prevent sample evaporation, which would cause an endothermic signal and invalidate the results. Obtain the mass of an empty sample pan and a reference pan.

-

Baseline Run: Place both empty pans in the DSC cell and run the desired temperature program (e.g., from 25°C to 100°C at a rate of 10 K/min). This measures the heat flow difference inherent to the instrument itself.

-

Standard Run: Place a sapphire standard of precisely known mass in the sample pan. Run the exact same temperature program. Sapphire is used due to its well-characterized and stable heat capacity.

-

Sample Run: Accurately weigh a sample of 1-Chloroethyl acetate into the same sample pan and hermetically seal it. Run the identical temperature program a final time.

-

Calculation: The heat capacity of the sample at any given temperature is calculated by comparing the difference in heat flow between the sample and the baseline to the difference between the sapphire standard and the baseline. This ratiometric approach cancels out many instrumental artifacts, leading to high accuracy.

Computational Prediction of Thermodynamic Properties

Trustworthiness: When experimental data is unavailable or needed for initial screening, computational chemistry provides a powerful predictive tool. Methods based on Density Functional Theory (DFT) can accurately predict gas-phase thermodynamic properties, which are foundational for further estimations.[7]

Workflow: DFT and Statistical Mechanics

This workflow outlines the standard procedure for calculating thermodynamic properties from first principles.

Sources

- 1. 1-Chloroethyl acetate | C4H7ClO2 | CID 521865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Chloroethyl acetate | 5912-58-3 [smolecule.com]

- 3. 1-chloroethyl acetate | CAS#:5912-58-3 | Chemsrc [chemsrc.com]

- 4. vscht.cz [vscht.cz]

- 5. physics.bme.hu [physics.bme.hu]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Gas Chromatography (GC) Analysis of 1-Chloroethyl Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Organic Synthesis Intermediates / Prodrug APIs

Abstract

1-Chloroethyl acetate is a critical, highly reactive α-chloroalkyl ester utilized extensively in the synthesis of prodrugs (e.g., cefuroxime axetil) and oxathiolane intermediates. Due to its thermal lability and moisture sensitivity, standard Gas Chromatography (GC) methods often induce artifactual degradation, leading to inaccurate purity assessments. This application note details a robust, self-validating GC-FID/MS protocol optimized to prevent in-situ dehydrohalogenation and hydrolysis, ensuring high-fidelity quantitative analysis.

Chemical Profiling & Analytical Challenges

1-Chloroethyl acetate (CAS: 5912-58-3) is a volatile, colorless liquid with a molecular weight of 122.55 g/mol ()[1]. As an electrophilic intermediate, it presents two primary analytical challenges during chromatographic analysis:

-

Moisture Sensitivity: The α-chloro group is highly susceptible to nucleophilic attack by protic solvents or ambient moisture, rapidly hydrolyzing to yield acetaldehyde, acetic acid, and HCl.

-

Thermal Lability: At elevated temperatures, the molecule is prone to thermal dehydrohalogenation, reverting to [2].

Causality in Method Development (The "Why")

To synthesize a reliable analytical method, experimental choices must be grounded in the molecule's fundamental reactivity. We do not merely set parameters; we engineer an environment that preserves the analyte's structural integrity.

-

Why optimize the inlet temperature to 160°C? Standard GC inlet temperatures (typically 250°C) catalyze the thermal cleavage of the α-chloro ester bond. By restricting the injection port to 160°C, we provide sufficient thermal energy for complete volatilization without inducing artifactual degradation into vinyl acetate[2].

-

Why select a DB-624 stationary phase? 1-Chloroethyl acetate and its primary synthetic impurities (e.g., 1-chloroethanol, acetic acid) are polar and volatile. A mid-polarity 6% cyanopropylphenyl / 94% dimethylpolysiloxane column (DB-624) provides superior dipole-dipole interactions, ensuring baseline resolution between the intact ester and its polar degradation products ()[3].

-

Why mandate anhydrous, aprotic diluents? Using protic solvents (like methanol) or wet diluents will cause instantaneous solvolysis in the autosampler vial. Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) must be used to arrest degradation pathways prior to injection.

Quantitative Data: Method Parameters & Validation

The following tables summarize the optimized instrumental parameters and the self-validating system suitability criteria required to guarantee data integrity.

Table 1: Optimized GC-FID / GC-MS Parameters

| Parameter | Specification / Setting | Scientific Rationale |

| Instrument | GC-FID or GC-MS | High sensitivity for volatile organics[4]. |

| Column | DB-624 (30 m × 0.32 mm, 1.8 µm) | Mid-polarity resolves halogenated esters from polar alcohols/acids. |

| Carrier Gas | Helium (1.5 mL/min, Constant Flow) | Inertness and optimal theoretical plate height. |

| Inlet Temperature | 160 °C | Prevents thermal dehydrohalogenation of the α-chloro ester. |

| Injection Mode | Split (50:1), 1.0 µL volume | Prevents column overloading and peak tailing. |

| Oven Program | 40°C (2 min) ➔ 15°C/min ➔ 200°C (3 min) | Focuses volatile impurities early; elutes the analyte sharply. |

| Detector Temp | 250 °C (FID) or 230 °C (MS Source) | Ensures complete detection without condensation. |

Table 2: System Suitability Criteria (Self-Validation Metrics)

| Validation Parameter | Acceptance Criteria | Purpose |

| Injection Precision | RSD ≤ 2.0% (n=6) | Ensures autosampler consistency and lack of inlet degradation. |

| Resolution ( Rs ) | ≥ 1.5 (Analyte vs. Impurities) | Guarantees baseline separation from acetic acid and 1-chloroethanol. |

| Signal-to-Noise | ≥ 10:1 (LOQ), ≥ 3:1 (LOD) | Validates method sensitivity for trace synthetic impurities. |

| CCV Recovery | 98.0% – 102.0% | Confirms detector stability and absence of sample evaporation. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating blank verifications and continuous calibration checks, the method internally proves its own accuracy during every run.

Phase 1: Preparation & Moisture Control

-

Glassware Preparation: Bake all volumetric flasks and autosampler vials at 120°C for a minimum of 2 hours. Cool in a desiccator to eliminate surface moisture.

-

Diluent Selection: Procure HPLC-grade anhydrous Dichloromethane (DCM) with a water content of <50 ppm (verify via Karl Fischer titration).

-

Standard Preparation: Accurately weigh 50.0 mg of 1-chloroethyl acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous DCM to yield a 5.0 mg/mL stock solution. Safety Note: Handle in a fume hood; the compound is a flammable liquid and causes skin/eye irritation[1].

-

Working Standards: Serially dilute the stock solution to create a 5-point calibration curve spanning 0.1 mg/mL to 1.0 mg/mL.

Phase 2: System Suitability (Self-Validation)

-

Baseline Verification: Install the DB-624 column and condition at 220°C for 30 minutes.

-

Blank Injection: Inject 1.0 µL of anhydrous DCM. Causality: This proves the system is free of ghost peaks and column bleed that could co-elute with the analyte.

-

Precision Check: Inject the mid-level standard (0.5 mg/mL) six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area. Proceed only if RSD ≤ 2.0%.

Phase 3: Execution & Continuous Verification

-

Sequence Order: Run the calibration standards from lowest to highest concentration to establish linearity ( R2 ≥ 0.999).

-

Sample Analysis: Inject the unknown synthesized batches in duplicate.

-

Bracketing: Inject a Continuing Calibration Verification (CCV) standard (0.5 mg/mL) every 10 sample injections and at the end of the sequence. Causality: This validates that the highly volatile 1-chloroethyl acetate has not evaporated from the sealed autosampler vials during the run.

-

Data Interpretation: Monitor the chromatogram for early-eluting peaks corresponding to acetaldehyde and acetic acid. An increase in these peaks across the sequence indicates in-vial moisture contamination rather than synthetic impurities.

Workflow Visualization

The following diagram maps the critical control points of the GC analysis workflow, emphasizing the engineered steps taken to prevent analyte degradation.

Figure 1: GC analytical workflow for 1-chloroethyl acetate highlighting critical control points.

References

-

1-Chloroethyl acetate | C4H7ClO2 | CID 521865 . PubChem - NIH. Available at:[Link]

-

Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation . Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Application Note: Continuous Flow Synthesis of 1-Chloroethyl Acetate for High-Yield Prodrug Intermediates

Executive Summary

1-Chloroethyl acetate (1-CEA) is a highly reactive, electrophilic building block essential for the synthesis of esterase-cleavable prodrugs, including candesartan cilexetil, cefuroxime axetil, and novel [1].

The conventional batch synthesis of 1-CEA relies on the Lewis acid-catalyzed coupling of acetaldehyde and acetyl chloride. However, this methodology is fundamentally limited by mass and heat transfer bottlenecks. The extreme volatility of acetaldehyde (b.p. 20.2 °C) and the highly exothermic nature of the reaction necessitate prolonged reaction times (up to 16 hours) at low temperatures to prevent reagent vaporization and the formation of paraldehyde byproducts [1].

This application note details a continuous flow protocol that leverages pressurized microreactor technology to safely superheat the reaction, accelerating kinetics and improving the isolated yield from ~60% to >92%.

Mechanistic Rationale & Process Intensification

The formation of 1-CEA proceeds via the activation of the acetaldehyde carbonyl oxygen by a Lewis acid (e.g., anhydrous Zinc Chloride, ZnCl2). This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the chloride ion derived from acetyl chloride. The subsequent acyl transfer yields the 1-chloroalkyl ester.

The Flow Advantage (Causality): In a traditional batch vessel, localized thermal gradients (hot spots) cause rapid vaporization of acetaldehyde, shifting the stoichiometric ratio and stalling the reaction. Furthermore, extended residence times in batch lead to product degradation.

By transitioning to a continuous flow architecture, we introduce two critical physical controls:

-

Thermal Regulation: The high surface-area-to-volume ratio of perfluoroalkoxy (PFA) reactor coils enables near-instantaneous dissipation of the reaction exotherm.

-

Pressurization: The integration of a Back Pressure Regulator (BPR) set to 75 psi ensures that all volatile components remain entirely in the liquid phase[2]. This allows the system to be safely heated to 40 °C—well above the boiling point of acetaldehyde—driving the reaction to completion in just 15 minutes.

(Note: Advanced flow methodologies also permit the synthesis of 1-CEA via the direct hydrochlorination of vinyl acetate, where flow reactors uniquely manage the hazardous HCl gas and associated exotherms [2]. However, the acetyl chloride route remains the most atom-economical for pure bench-scale synthesis).

Continuous Flow Architecture

Continuous flow reactor setup for 1-Chloroethyl acetate synthesis.

Step-by-Step Protocol: Self-Validating Workflow

Phase 1: Reagent Preparation

-

Solution A: Dissolve acetaldehyde (1.05 equiv) and anhydrous ZnCl2 (0.05 equiv) in anhydrous dichloromethane (DCM) to achieve a 2.0 M concentration.

-

Causality: A slight stoichiometric excess of acetaldehyde compensates for any trace volatilization during handling. Strict anhydrous conditions are mandatory; trace water will rapidly hydrolyze acetyl chloride into acetic acid and HCl, poisoning the reaction.

-

-

Solution B: Prepare a 2.0 M solution of acetyl chloride (1.00 equiv) in anhydrous DCM.

Phase 2: System Priming & Validation

-

Connect Pump A and Pump B to reservoirs of anhydrous DCM.

-

Flush the entire PFA reactor coil (e.g., 10 mL internal volume) at a combined flow rate of 2.0 mL/min.

-

Validation Checkpoint: Monitor the BPR pressure gauge. A stable reading of 75 ± 2 psi confirms the system is fully primed and leak-proof. Any pressure fluctuation indicates the presence of gas pockets or loose fittings, which must be resolved before introducing reactive species to ensure predictable liquid-phase kinetics.

Phase 3: Steady-State Operation

-

Submerge the PFA reactor coil in a thermostatic bath set to 40 °C.

-

Switch Pump A to Solution A and Pump B to Solution B.

-

Set both pumps to a flow rate of 0.33 mL/min (Total flow = 0.66 mL/min).

-

Causality: For a 10 mL reactor coil, a combined flow rate of 0.66 mL/min precisely establishes a 15-minute residence time ( tr=V/Q ).

-

Validation Checkpoint: Discard the first 1.5 reactor volumes (15 mL) of effluent to ensure the system has reached a steady-state equilibrium.

Phase 4: In-Line Quenching & Workup

-

Direct the steady-state effluent from the BPR directly into a collection vessel containing vigorously stirred, ice-cold saturated aqueous NaHCO3.

-

Causality: Immediate neutralization of the ZnCl2 catalyst and unreacted acetyl chloride halts the reaction instantaneously, preventing product degradation or over-reaction.

-

Phase separate the mixture. Extract the aqueous layer once with DCM.

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify via vacuum distillation to yield 1-CEA as a colorless liquid.

-

Validation Checkpoint: The product should distill cleanly at [3].

Quantitative Data Summary

The transition from batch to continuous flow yields significant improvements in process efficiency, safety, and product purity.

| Processing Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 16 hours | 15 minutes |

| Operating Temperature | 0 °C to 25 °C (Gradual warming) | 40 °C (Isothermal) |

| System Pressure | Atmospheric (14.7 psi) | Pressurized (75 psi) |

| Isolated Yield | 60% – 65% | > 92% |

| Byproduct Profile | Moderate (Paraldehyde formation) | Trace / Undetectable |

| Scalability | Severely limited by heat removal | High (Throughput-driven) |

References

- Title: Nitroxoline prodrug and use thereof (US20210363165A1)

-

Title: A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Ambivalence of Drug Metabolism: Exploration of Cilazapril and Candesartan Prodrugs for Transdermal Delivery Source: University of Regensburg (Dissertation) URL: [Link]

1-Chloroethyl Acetate (1-CEA) Synthesis: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for the synthesis of 1-Chloroethyl acetate (1-CEA) . As a critical electrophilic building block in the development of prodrugs (e.g., candesartan cilexetil, cefuroxime axetil) and oxathiolane drug substance intermediates (e.g., lamivudine, emtricitabine), the purity of 1-CEA is paramount.

This guide is designed for researchers and process chemists to troubleshoot common side reactions, understand the mechanistic causality behind byproduct formation, and implement self-validating experimental protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is 1,1-dichloroethane (DCE) contaminating my 1-CEA product, and how can I eliminate it?

The Causality: 1,1-Dichloroethane is a downstream byproduct of over-chlorination. During the synthesis of 1-CEA from acetaldehyde and acetyl chloride, ambient moisture can hydrolyze acetyl chloride to yield acetic acid and hydrogen chloride (HCl). The free HCl reacts directly with acetaldehyde to form 1-chloroethanol, which subsequently undergoes nucleophilic substitution by a second equivalent of chloride to form 1,1-dichloroethane[1]. The Solution: Maintain rigorous anhydrous conditions. We recommend using a slight stoichiometric excess of acetaldehyde (1.05 eq) relative to acetyl chloride. This ensures that all acetyl chloride is consumed, preventing the generation of free HCl during aqueous workup.

Q2: My GC-MS analysis shows a significant peak for ethylidene diacetate. What causes this, and how do I prevent it?

The Causality: Ethylidene diacetate (1,1-ethanediol diacetate) forms when acetaldehyde reacts with acetic anhydride [2]. Acetic anhydride is generated in situ if acetic acid (from the hydrolysis of acetyl chloride) reacts with unreacted acetyl chloride. The Solution: The presence of ethylidene diacetate is a direct indicator of moisture ingress or the use of degraded acetyl chloride. Prior to synthesis, validate the quality of your acetyl chloride via quantitative NMR (qNMR) and ensure the water content of your solvent/reagents is <50 ppm using Karl Fischer titration.

Q3: I am using the Zinc Chloride ( ZnCl2 ) catalyzed route, but I am recovering large amounts of paraldehyde. How do I shift the equilibrium?

The Causality: ZnCl2 is a Lewis acid that activates the carbonyl oxygen of acetaldehyde. However, at low temperatures (e.g., 0°C to -20°C), acidic conditions kinetically favor the cyclic trimerization of acetaldehyde into paraldehyde (or the tetramer, metaldehyde). The Solution: The formation of 1-CEA is thermodynamically favored at higher temperatures, whereas paraldehyde formation is kinetically favored at low temperatures. While the initial reagent addition must be done at -20°C to control the violent exotherm, you must allow the reaction to warm to room temperature for at least 2 hours. This thermal energy reverses the oligomerization, funneling the equilibrium toward the desired 1-CEA product [3].

Q4: We are exploring the alternative route using vinyl acetate and HCl gas. Why are our yields highly variable and pressure-dependent?

The Causality: The hydrochlorination of vinyl acetate to form 1-CEA is highly sensitive to the concentration of dissolved HCl gas. In open or standard reflux setups, HCl gas escapes the liquid phase, stalling the reaction and promoting the polymerization of vinyl acetate. Furthermore, the reaction is highly exothermic; elevated temperatures decrease the solubility of HCl gas in the reaction matrix [4]. The Solution: This route must be executed in a sealed, pressure-rated vessel (e.g., a Hastelloy autoclave or pressurized NMR tube for micro-scale). Lowering the reaction temperature (e.g., -10°C) significantly increases HCl solubility and mitigates the exotherm, drastically improving the assay yield [4].

Part 2: Quantitative Byproduct Profiling

To assist in rapid analytical identification, summarize your GC-MS or LC-MS data against the established byproduct profiles below.

| Byproduct / Impurity | Mechanistic Pathway | Boiling Point (°C) | GC-MS Base Peaks (m/z) | Primary Mitigation Strategy |

| 1,1-Dichloroethane | HCl substitution of acetaldehyde | 57.0 | 63, 65 | Eliminate free HCl; strict anhydrous environment. |

| Ethylidene Diacetate | Acetaldehyde + Acetic Anhydride | 168.0 | 43, 87 | Karl Fischer validation (<50 ppm H2O ). |

| Paraldehyde | Acid-catalyzed oligomerization | 124.0 | 45, 89 | Controlled warming to room temperature. |

| 1-Chloroethanol | Ester hydrolysis of 1-CEA | 130.0 | 31, 80 | Avoid extended aqueous workups; dry organics rapidly. |

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent chemical pathways from the starting materials, highlighting how specific environmental conditions drive byproduct formation.

Mechanistic pathways of 1-CEA synthesis and primary byproduct formation.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes the ZnCl2 -catalyzed addition of acetyl chloride to acetaldehyde [3]. It is engineered as a self-validating system , meaning the protocol includes built-in analytical checkpoints to ensure causality and prevent downstream failure.

Phase 1: Reagent Validation

-

Distillation: Freshly distill acetaldehyde (b.p. 20.2°C) to remove pre-existing paraldehyde and acetic acid. Store over 3Å molecular sieves at 4°C.

-

Moisture Check (Checkpoint 1): Perform Karl Fischer titration on the acetaldehyde and acetyl chloride. Do not proceed if water content exceeds 50 ppm, as this will cascade into ethylidene diacetate and 1,1-dichloroethane formation.

Phase 2: Reaction Assembly

-

Setup: In a flame-dried, 500 mL Schlenk flask equipped with a magnetic stirrer and argon inlet, add acetyl chloride (171 mmol, 12.17 mL).

-

Catalyst Addition: Add anhydrous ZnCl2 (1.7 mmol, 0.01 eq). Note: ZnCl2 is highly hygroscopic; weigh this inside a glovebox if possible.

-

Temperature Control: Submerge the flask in a dry ice/acetone bath and cool to -20°C.

Phase 3: Controlled Addition & Maturation

-

Addition: Add the chilled acetaldehyde (177 mmol, 10.0 mL, 1.04 eq) dropwise via a syringe pump over 30 minutes.

-

Causality: The slight excess of acetaldehyde guarantees complete consumption of acetyl chloride, preventing HCl generation during purification. The slow addition at -20°C controls the highly exothermic reaction.

-

-

Maturation: Stir the mixture at -20°C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) for 2 to 3 hours.

-

In-Process Validation (Checkpoint 2): Pull a 50 µL aliquot, dilute in dry DCM, and run a rapid GC-FID. Look for the paraldehyde peak (b.p. 124°C). If the ratio of 1-CEA to paraldehyde is < 95:5, the thermal reversion is incomplete. Continue stirring at room temperature for an additional hour.

Phase 4: Purification

-

Filtration: Filter the crude mixture through a short pad of oven-dried Celite under argon to remove the ZnCl2 catalyst.

-

Distillation: Transfer the filtrate to a short-path distillation apparatus. Distill under reduced pressure. The target 1-CEA fraction elutes as a colorless liquid at 32-34 °C at 57 mmHg [3].

-

Final Product Validation (Checkpoint 3): Confirm purity via 1H -NMR ( CDCl3 ). You must observe a clean doublet at δ 1.79 ppm (3H, 3J = 5.8 Hz, ClCHCH3 ) and a quartet at δ 6.5 ppm (1H) [3].

References

- Google Patents. (1984). US4465854A - Preparation of ethyl acetate.

-

University of Regensburg. (2011). Ambivalence of Drug Metabolism: Exploration of Cilazapril and Candesartan Prodrugs for Transdermal Delivery. Retrieved March 13, 2026, from [Link]

-

American Chemical Society (ACS). (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. Retrieved March 13, 2026, from[Link]

Technical Support Center: Enhancing Selectivity in Reactions Involving 1-Chloroethyl Acetate

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing selectivity in chemical reactions that utilize 1-chloroethyl acetate. This resource is designed to move beyond simple protocols and offer a deeper understanding of the mechanistic principles that govern reaction outcomes. By understanding the "why" behind the "how," you can more effectively troubleshoot and optimize your synthetic strategies.

Introduction: The Versatility and Challenges of 1-Chloroethyl Acetate

1-Chloroethyl acetate (CEA) is a valuable bifunctional reagent in organic synthesis. Its structure, featuring both a reactive acyl group and a labile chloroethyl moiety, allows for its use in a variety of transformations, including acylation, protection, and as a precursor to the 1-chloroethoxy group.[1] However, this dual reactivity also presents significant challenges in controlling selectivity. Researchers frequently encounter issues with:

-

Chemoselectivity: Differentiating between multiple reactive functional groups in a substrate, such as hydroxyl and amino groups.

-

Regioselectivity: Controlling the site of reaction in a molecule with multiple similar functional groups, for instance, distinguishing between primary and secondary alcohols.

-

Stereoselectivity: Controlling the formation of a specific stereoisomer when new chiral centers are created.

This guide provides a structured, question-and-answer-based approach to addressing these common selectivity challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Chemoselectivity - O-Acylation vs. N-Acylation in Polyfunctional Molecules

One of the most common challenges when working with substrates containing both hydroxyl (-OH) and amino (-NH2) groups is directing the acylation to the desired site. Generally, amines are more nucleophilic than alcohols, leading to preferential N-acylation.[1] However, reaction conditions can be manipulated to favor O-acylation.

Question 1: I am trying to O-acylate a primary alcohol in the presence of a secondary amine using 1-chloroethyl acetate, but I am primarily observing N-acylation. How can I improve the selectivity for O-acylation?

Answer:

This is a classic chemoselectivity problem. To favor O-acylation over the kinetically favored N-acylation, you need to modulate the nucleophilicity of the competing groups and the electrophilicity of the acylating agent.

Mechanistic Insight:

Under neutral or basic conditions, the lone pair of the nitrogen atom in the amine is more available for nucleophilic attack on the carbonyl carbon of 1-chloroethyl acetate. To promote O-acylation, you can either decrease the nucleophilicity of the amine or increase the reactivity of the alcohol.

Troubleshooting Strategies:

-

Protonation of the Amine:

-

Why it works: By conducting the reaction under acidic conditions, the amine is protonated to form an ammonium salt (R-NH3+). This effectively sequesters the nitrogen's lone pair, drastically reducing its nucleophilicity and allowing the less basic hydroxyl group to be the primary nucleophile.[2]

-

Recommended Protocol:

-

Dissolve your amino alcohol substrate in a suitable acidic solvent system. A mixture of a strong acid like methanesulfonic acid or trifluoroacetic acid in a non-nucleophilic solvent is often effective.[2]

-

Cool the solution to 0 °C.

-

Slowly add 1-chloroethyl acetate (1.0-1.2 equivalents) to the stirred solution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable base to neutralize the acid and proceed with workup.

-

-

-

In Situ Silylation of the Alcohol:

-

Why it works: This strategy is less common for this specific problem but illustrates the principle of enhancing nucleophilicity. In some contexts, temporary silylation of an alcohol can make the oxygen more nucleophilic. However, for favoring O-acylation over N-acylation, protonation of the amine is the more direct and generally more effective approach.

-

Logical Flow for Troubleshooting O- vs. N-Acylation:

Caption: Troubleshooting workflow for enhancing O-acylation selectivity.

Question 2: What are the common side reactions when using acidic conditions to promote O-acylation, and how can I mitigate them?

Answer:

While acidic conditions are effective for promoting O-acylation, they can introduce other challenges.

Common Side Reactions:

-

Esterification of the Acid Catalyst/Solvent: If a carboxylic acid like acetic acid is used as the solvent or catalyst, it can compete with 1-chloroethyl acetate in acylating the substrate.

-

Dehydration of Alcohols: Tertiary alcohols, in particular, can be susceptible to dehydration under strong acidic conditions.

-

Rearrangement Reactions: Acid-labile protecting groups may be cleaved, or carbocation rearrangements could occur in sensitive substrates.

Mitigation Strategies:

| Issue | Mitigation Strategy | Rationale |

| Competing Esterification | Use a non-nucleophilic strong acid like methanesulfonic acid or a sulfonic acid resin. | These acids are poor nucleophiles and will not compete in the acylation reaction. |

| Dehydration | Lower the reaction temperature and use the minimum necessary amount of acid. | Dehydration is often temperature-dependent. |

| Cleavage of Acid-Labile Groups | Choose an acid catalyst with a pKa that is low enough to protonate the amine but not so low that it cleaves other protecting groups. Pyridinium p-toluenesulfonate (PPTS) is a good example of a milder acidic catalyst. | This allows for a more controlled level of acidity in the reaction medium. |

Section 2: Regioselectivity - Differentiating Between Multiple Hydroxyl Groups

In molecules with multiple hydroxyl groups, such as polyols and carbohydrates, achieving regioselective acylation with 1-chloroethyl acetate is a significant challenge. The inherent reactivity of hydroxyl groups generally follows the order: primary > secondary > tertiary, due to steric hindrance. However, electronic effects and the possibility of intramolecular interactions can alter this reactivity.

Question 3: I am trying to selectively acylate the primary hydroxyl group of a diol containing both a primary and a secondary alcohol, but I am getting a mixture of mono-acylated products. How can I improve the regioselectivity?

Answer:

Enhancing the inherent reactivity difference between the primary and secondary hydroxyl groups is key. This can be achieved through careful selection of reaction conditions and catalysts.

Troubleshooting Strategies:

-

Steric Hindrance:

-

Why it works: The primary hydroxyl group is less sterically hindered than the secondary one. By using a bulky base or catalyst, the approach to the more hindered secondary alcohol can be disfavored.

-

Recommended Protocol:

-

Dissolve the diol in a non-polar, aprotic solvent like dichloromethane or THF.

-

Add a sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), at 0 °C.

-

Slowly add 1-chloroethyl acetate (1.0 equivalent).

-

Monitor the reaction closely to avoid di-acylation.

-

-

-

Catalytic Acylation with Borinic Acids:

-

Why it works: Diarylborinic acids can be used as catalysts to regioselectively acylate polyols. The borinic acid reversibly forms a borinate ester with the hydroxyl groups. The relative stability of the intermediate borinate esters can direct the acylation to a specific hydroxyl group.[3]

-

Conceptual Workflow:

-

The diol reacts with the diarylborinic acid catalyst to form a mixture of borinate esters in equilibrium.

-

The more stable borinate ester, often involving the primary alcohol, is preferentially formed.

-

This complex then reacts with 1-chloroethyl acetate to deliver the acyl group to the activated hydroxyl position.

-

The catalyst is regenerated.

-

-

Logical Flow for Enhancing Regioselectivity in Polyols:

Sources

Technical Support Center: 1-Chloroethyl Acetate Handling, Storage, and Prodrug Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Chemical Profile

Welcome to the Technical Support Center for 1-Chloroethyl acetate (1-CEA). This guide is engineered to address the specific challenges encountered when utilizing 1-CEA as a critical electrophile in the synthesis of 1-acyloxyalkyl ester prodrugs (e.g., cefuroxime axetil, candesartan cilexetil, and [4]). Due to its highly reactive alpha-chloro ester motif, 1-CEA is prone to rapid degradation if mishandled, leading to catastrophic yield losses during active pharmaceutical ingredient (API) alkylation.

To understand the handling requirements, we must first establish the thermodynamic and physical baseline of the reagent [2].

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Formula | C₄H₇ClO₂ | Alpha-chloroalkyl ester; highly electrophilic. |

| Molecular Weight | 122.55 g/mol | Used for stoichiometric calculations. |

| Boiling Point | 120–124 °C (at 760 mmHg) | Moderate volatility; requires vacuum for safe distillation. |

| Vapor Pressure | 0.85 mmHg (at 25 °C) | Inhalation hazard; necessitates fume hood handling. |